2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
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Overview
Description
2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound characterized by the presence of a pyridine ring, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the piperidine intermediate.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached to the piperidine ring through a Friedel-Crafts alkylation reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with ethanol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated derivatives (e.g., alkyl halides) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine or piperazine derivatives.
Scientific Research Applications
2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1-Isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol
- [4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone
Uniqueness
2-{4-[1-(2-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL stands out due to its unique combination of pyridine, piperidine, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H28N4O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H28N4O/c22-14-13-19-9-11-21(12-10-19)17-4-7-20(8-5-17)15-16-3-1-2-6-18-16/h1-3,6,17,22H,4-5,7-15H2 |
InChI Key |
LBGDNVNRFRDHOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=N3 |
Origin of Product |
United States |
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